molecular formula C27H16BrN3O B11540331 N-(3-bromophenyl)dibenzo[a,c]phenazine-11-carboxamide

N-(3-bromophenyl)dibenzo[a,c]phenazine-11-carboxamide

Cat. No.: B11540331
M. Wt: 478.3 g/mol
InChI Key: PXUHBVXDRJNFCJ-UHFFFAOYSA-N
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Description

N-(3-bromophenyl)dibenzo[a,c]phenazine-11-carboxamide: is a complex organic compound that belongs to the phenazine family. Phenazines are nitrogen-containing heterocyclic compounds known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science. The specific structure of this compound includes a bromophenyl group attached to a dibenzo[a,c]phenazine core, with a carboxamide functional group at the 11th position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-bromophenyl)dibenzo[a,c]phenazine-11-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and solvents would be chosen to maximize efficiency and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: N-(3-bromophenyl)dibenzo[a,c]phenazine-11-carboxamide can undergo oxidation reactions, particularly at the phenazine core, leading to the formation of quinone-like structures.

    Reduction: Reduction reactions can target the nitrogens in the phenazine ring, potentially converting them to amines.

    Substitution: The bromine atom in the 3-bromophenyl group can be substituted with various nucleophiles, such as amines, thiols, or alkoxides, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often employ bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to facilitate the reaction.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce a variety of functionalized phenazine compounds.

Scientific Research Applications

Chemistry

In chemistry, N-(3-bromophenyl)dibenzo[a,c]phenazine-11-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, this compound is studied for its potential antimicrobial and anticancer properties. Phenazine derivatives are known to interfere with cellular respiration and DNA synthesis, making them promising candidates for drug development .

Medicine

Medically, this compound and its derivatives are investigated for their therapeutic potential. Their ability to target specific biological pathways makes them suitable for the treatment of various diseases, including infections and cancers.

Industry

In the industrial sector, this compound is explored for its applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its photophysical properties make it a valuable component in the development of advanced materials.

Mechanism of Action

The mechanism of action of N-(3-bromophenyl)dibenzo[a,c]phenazine-11-carboxamide involves its interaction with cellular components. The compound can intercalate into DNA, disrupting replication and transcription processes. Additionally, it can generate reactive oxygen species (ROS) through redox cycling, leading to oxidative stress and cell death. The molecular targets include DNA, enzymes involved in oxidative phosphorylation, and various signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Phenazine-1-carboxamide: Known for its antimicrobial properties.

    Dibenzo[a,c]phenazine: A parent compound with similar structural features but lacking the bromophenyl and carboxamide groups.

    N-(4-bromophenyl)dibenzo[a,c]phenazine-11-carboxamide: A positional isomer with the bromine atom at the 4-position of the phenyl ring.

Uniqueness

N-(3-bromophenyl)dibenzo[a,c]phenazine-11-carboxamide is unique due to the specific positioning of the bromine atom and the carboxamide group, which confer distinct chemical reactivity and biological activity

Properties

Molecular Formula

C27H16BrN3O

Molecular Weight

478.3 g/mol

IUPAC Name

N-(3-bromophenyl)phenanthro[9,10-b]quinoxaline-11-carboxamide

InChI

InChI=1S/C27H16BrN3O/c28-17-6-5-7-18(15-17)29-27(32)16-12-13-23-24(14-16)31-26-22-11-4-2-9-20(22)19-8-1-3-10-21(19)25(26)30-23/h1-15H,(H,29,32)

InChI Key

PXUHBVXDRJNFCJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3C4=NC5=C(C=CC(=C5)C(=O)NC6=CC(=CC=C6)Br)N=C24

Origin of Product

United States

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